molecular formula C13H14N2O3 B7550024 Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate

Cat. No.: B7550024
M. Wt: 246.26 g/mol
InChI Key: RMAVFUHHCXYBCE-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-oxo-3-(benzyloxy)propanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 3-(methoxy)-1H-pyrazole-4-carboxylate
  • Ethyl 3-(benzyloxy)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is unique due to the presence of the benzyloxy group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a benzyloxy group at the 3-position and a carboxylate group at the 4-position. Its molecular formula is C14_{14}H15_{15}N2_2O3_3, with a molecular weight of approximately 246.3 g/mol. The unique structural features contribute to its reactivity and biological activity, allowing it to interact with various molecular targets.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that derivatives of pyrazole compounds can significantly reduce the production of prostaglandins, with IC50_{50} values indicating effective inhibition of COX-1 and COX-2 activities .

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including HeLa, MCF7, and SKOV3. The mechanism likely involves the modulation of signaling pathways associated with cell growth and survival, potentially through interaction with kinases or other regulatory proteins .

3. Antioxidant Effects

This compound has shown significant antioxidant activity. It can scavenge free radicals and inhibit reactive oxygen species (ROS) production. This property is beneficial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural variations. The following table summarizes some derivatives and their respective activities:

Compound Modification Biological Activity
This compoundBase CompoundAnti-inflammatory, anticancer, antioxidant
Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylatePhenyl group instead of benzyloxyAltered reactivity; potential changes in activity
Ethyl 3-(methyl)-1H-pyrazole-4-carboxylateMethyl ester instead of ethylVariations in solubility and biological effects

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation.
  • Molecular Interactions: The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .
  • Oxidative Stress Modulation: By scavenging free radicals, it reduces oxidative damage within cells.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • A study demonstrated that this compound reduced tumor growth in xenograft models by approximately 50% when administered at specific dosages .
  • Another investigation reported that derivatives exhibited IC50_{50} values as low as 14 µM against certain cancer cell lines, indicating potent activity .

Properties

IUPAC Name

ethyl 5-phenylmethoxy-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-2-17-13(16)11-8-14-15-12(11)18-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAVFUHHCXYBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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